molecular formula C14H19NO B1289226 1-Benzyl-3,5-dimethylpiperidin-4-one CAS No. 836-21-5

1-Benzyl-3,5-dimethylpiperidin-4-one

Cat. No.: B1289226
CAS No.: 836-21-5
M. Wt: 217.31 g/mol
InChI Key: KUUYMZATYJQLLZ-UHFFFAOYSA-N
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Description

DS-7309 is a glucokinase activator developed by Daiichi Sankyo Co., Ltd. It is primarily being investigated for its potential in treating type 2 diabetes mellitus. Glucokinase activators are compounds that enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism by catalyzing the conversion of glucose to glucose-6-phosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-7309 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification processes, and crystallization .

Industrial Production Methods

Industrial production of DS-7309 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

DS-7309 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of DS-7309 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of DS-7309 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce analogs with different functional groups .

Scientific Research Applications

DS-7309 has several scientific research applications, including:

Mechanism of Action

DS-7309 exerts its effects by activating glucokinase, an enzyme that catalyzes the conversion of glucose to glucose-6-phosphate. This activation enhances glucose metabolism, leading to improved glucose homeostasis. The molecular target of DS-7309 is glucokinase, and the pathway involved includes the glycolysis pathway, where glucose is metabolized to produce energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DS-7309

DS-7309 is unique in its specific activation of glucokinase, leading to enhanced glucose metabolism and potential therapeutic benefits for type 2 diabetes mellitus. Unlike other glucokinase activators, DS-7309 has shown promising results in preclinical studies, indicating its potential for further development and clinical application .

Properties

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYMZATYJQLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624246
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-21-5
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3,5-dimethylpiperidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-benzyl-3-methyl-4-piperidone (2.0 g, 9.8 mmol) in THF at about −78° C. under argon, was added Lithium diisopropylamide (7.35 mL, 14.7 mmol, 2 M in heptane/THF/ethylbenzene). After stirring for about 1 hour at about −78° C., iodomethane (0.73 mL, 11.8 mmol) was added. The reaction mixture was stirred for about 1 hour at about −78° C., then warmed to room temperature. Stirring was continued overnight at room temperature. The reaction was quenched with saturated ammonium chloride solution, and extracted with ethyl acetate. The organic layer was washed with water, then brine and dried over magnesium sulfate. The crude product was chromatographed on silica gel, eluting with EtOAc/hexane (3:10) to give a yellow oil of the title compound.
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Synthesis routes and methods II

Procedure details

To a −78° C. solution of 1-benzyl-3-methyl-piperidin-4-one (4.06 g, 20 mmol) in anhydrous THF (20 mL) was added lithium hexamethyldisilazide (21 mL, 21 mmol of a 1.0 M solution THF). After being stirred at −78° C. for 30 min, a solution of iodomethane (1.31 mL, 21 mmol) in THF (5 mL) was added into the reaction mixture. The resultant solution was stirred at 25° C. for 2 h and quenched with water. The aqueous layer was extracted with CH2Cl2. The organic extracts were combined, washed with brine and dried over MgSO4. The solution was filtered and concentrated in vacuo to give the crude product. The crude material was purified by flash column chromatography (hexane/EtOAc) to provide 1.37 g (31.5% yield) of 1-benzyl-3,5-dimethyl-piperidin-4-one.
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Synthesis routes and methods III

Procedure details

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